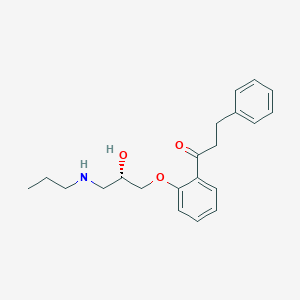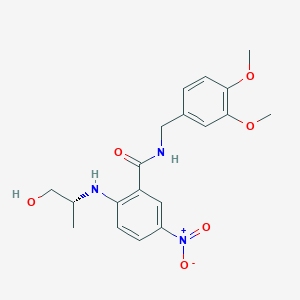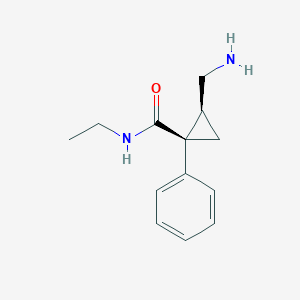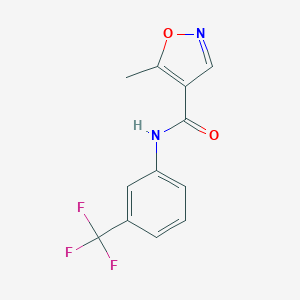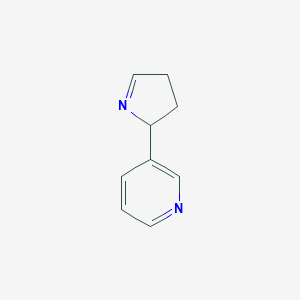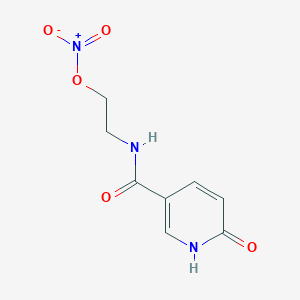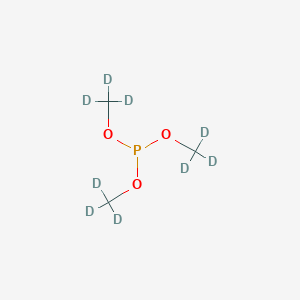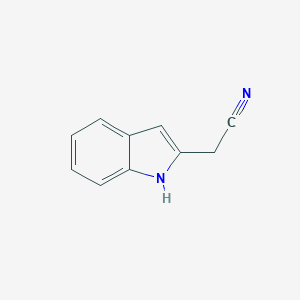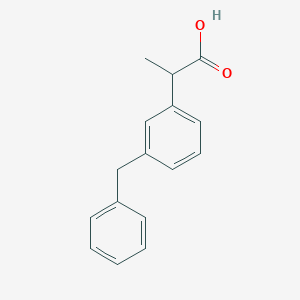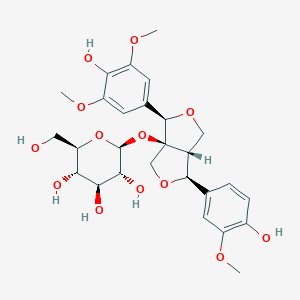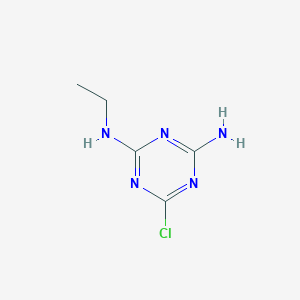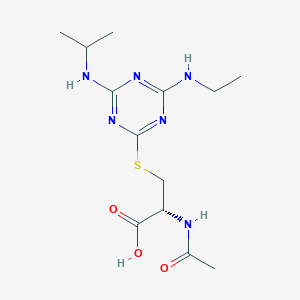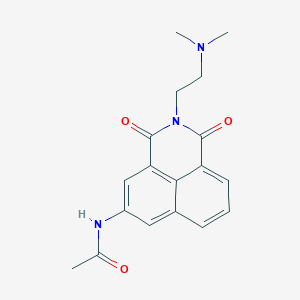
N-Acetil Amonafida
Descripción general
Descripción
N-Acetyl Amonafide: is a metabolite of amonafide, a naphthalimide derivative extensively studied for its anti-cancer properties. Amonafide is known for its ability to target topoisomerase II, an enzyme crucial for DNA replication and cell division. The compound has shown clinical activity, particularly in patients with acute myeloid leukemia .
Aplicaciones Científicas De Investigación
Chemistry: N-Acetyl Amonafide is used as a probe to study the activity of NAT2 enzyme. It is also employed in the synthesis of various derivatives for anti-cancer research .
Biology: The compound is utilized to investigate the role of topoisomerase II in DNA replication and cell division. It helps in understanding the enzyme’s mechanism and its interaction with DNA .
Medicine: N-Acetyl Amonafide has shown potential as an anti-cancer agent, particularly in the treatment of acute myeloid leukemia. It is also being studied for its effects on other types of cancer .
Industry: In the pharmaceutical industry, N-Acetyl Amonafide is used in the development of new anti-cancer drugs. It serves as a reference compound for the synthesis of novel derivatives with improved therapeutic profiles .
Mecanismo De Acción
Target of Action
N-Acetyl Amonafide primarily targets Topoisomerase II (Top2) . Top2 is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in relieving the strain in DNA by introducing transient breaks, allowing the DNA strands to pass through one another .
Mode of Action
N-Acetyl Amonafide acts as a Top2 poison . It stabilizes the Top2-DNA covalent complexes, which leads to DNA damage and ultimately cell death . Unlike most Top2 poisons, the action of Amonafide (the parent compound of N-Acetyl Amonafide) against Top2 is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other Top2 poisons .
Biochemical Pathways
N-Acetyl Amonafide affects the DNA replication and transcription pathways by targeting Top2 . It stabilizes the Top2-DNA covalent complexes, leading to DNA damage and cell death . This mechanism is different from other Top2 poisons, suggesting that Amonafide may target Top2 in an unconventional way .
Pharmacokinetics
Amonafide is metabolized by N-acetyl transferase 2 (NAT2) to form N-Acetyl Amonafide . The metabolism of Amonafide is variable, and toxicity of Amonafide regimens is associated with higher levels of NAT2 activity . Patients can be classified into two groups, fast and slow acetylators, based on their NAT2 activity . Fast acetylators experienced greater myelosuppression than slow acetylators .
Result of Action
The result of N-Acetyl Amonafide’s action is the induction of Top2 mediated DNA cleavage . It forms covalent complexes with both Top2 alpha and Top2 beta . Interestingly, N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than the parent compound, Amonafide . This leads to DNA damage and ultimately cell death .
Action Environment
The action of N-Acetyl Amonafide is influenced by the individual’s NAT2 activity . Higher levels of NAT2 activity are associated with increased toxicity of Amonafide regimens . Therefore, the individual’s NAT2 activity, which can be influenced by genetic factors, can affect the action, efficacy, and stability of N-Acetyl Amonafide .
Análisis Bioquímico
Biochemical Properties
N-Acetyl Amonafide interacts with Top2, a key enzyme involved in DNA replication and transcription . Unlike most Top2 poisons, the action of Amonafide against Top2 is largely ATP independent . N-Acetyl Amonafide induces higher levels of Top2 covalent complexes than Amonafide . The level of Top2 covalent complexes increases with increasing N-Acetyl Amonafide dose .
Cellular Effects
N-Acetyl Amonafide has significant effects on various types of cells and cellular processes. It influences cell function by interacting with Top2, leading to DNA cleavage . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Acetyl Amonafide exerts its effects at the molecular level primarily through its interaction with Top2 . It acts as a Top2 poison, stabilizing Top2 covalent complexes . This interaction leads to DNA cleavage, with the level of Top2 covalent complexes increasing with increasing N-Acetyl Amonafide dose .
Temporal Effects in Laboratory Settings
The effects of N-Acetyl Amonafide change over time in laboratory settings. It induces higher levels of Top2 covalent complexes than Amonafide . The level of these complexes increases with increasing N-Acetyl Amonafide dose . A plateau in the level of Top2 covalent complexes is seen with Amonafide at relatively low doses .
Metabolic Pathways
N-Acetyl Amonafide is involved in the metabolic pathway where Amonafide is metabolized by NAT2 to form N-Acetyl Amonafide . This metabolic process is associated with higher levels of NAT2 activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl Amonafide is synthesized through the acetylation of amonafide. The process involves the use of N-acetyl transferase 2 (NAT2) enzyme, which catalyzes the transfer of an acetyl group to amonafide, resulting in the formation of N-Acetyl Amonafide .
Industrial Production Methods: Industrial production of N-Acetyl Amonafide typically involves the use of pure dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out in an enzyme assay buffer containing acetyl coenzyme A and tris(hydroxymethyl)aminomethane-hydrochloride (Tris-HCl) at a pH of 7.4 .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl Amonafide primarily undergoes acetylation reactions. It is also involved in DNA cleavage mediated by topoisomerase II, leading to the formation of covalent complexes .
Common Reagents and Conditions:
Acetylation: Acetyl coenzyme A and NAT2 enzyme.
DNA Cleavage: Topoisomerase II enzyme.
Major Products: The major product of the acetylation reaction is N-Acetyl Amonafide itself. In the presence of topoisomerase II, the compound induces DNA cleavage, forming covalent complexes with the enzyme .
Comparación Con Compuestos Similares
Amonafide: The parent compound of N-Acetyl Amonafide, also targets topoisomerase II but has a different toxicity profile.
Mitoxantrone: Another topoisomerase II inhibitor, known for its broader DNA cleavage sites compared to N-Acetyl Amonafide.
Etoposide: A topoisomerase II poison with a different mechanism of action and clinical application.
Uniqueness: N-Acetyl Amonafide is unique due to its specific interaction with topoisomerase II, leading to DNA cleavage at a restricted set of sites. This specificity may result in a better therapeutic index compared to other topoisomerase II inhibitors .
Propiedades
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQUFGOEIGXAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435088 | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69409-02-5 | |
| Record name | N-Acetylamonafide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYLAMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TE48Q3W2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


